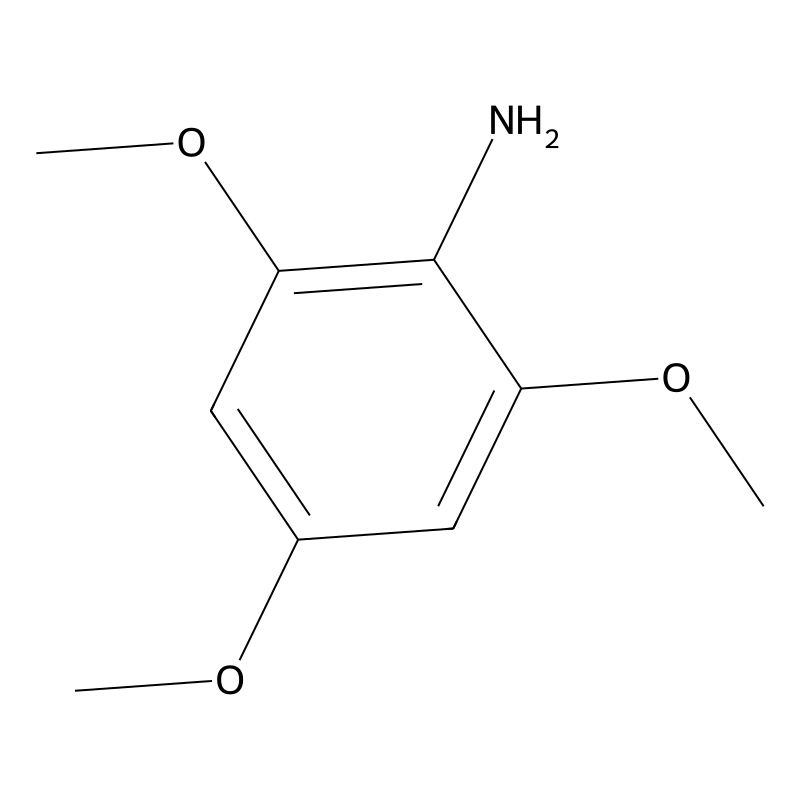

2,4,6-Trimethoxyaniline

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Synthesis of 2,4,6-Trimethoxyaniline

Field: Organic Chemistry

Application Summary: The synthesis of 2,4,6-Trimethoxyaniline involves the nitration of 1,3,5-trimethoxybenzene with nitric acid in a mixed solution of acetic and sulfuric acids.

Method of Application: The nitration of 1,3,5-trimethoxybenzene is carried out with nitric acid in a mixed solution of acetic and sulfuric acids.

Results: The synthesis process yields the desired aniline derivative in high quantities.

Proteomics Research

Field: Biochemistry

Application Summary: 2,4,6-Trimethoxyaniline is used as a specialty product in proteomics research.

2,4,6-Trimethoxyaniline is an organic compound with the molecular formula and a molecular weight of 183.20 g/mol. It features three methoxy groups attached to the aniline structure, specifically at the 2, 4, and 6 positions. This compound is recognized for its potential applications in various chemical processes and biological systems. It is classified as a hazardous material due to its environmental persistence and potential toxicity, which necessitates careful handling in laboratory settings .

- Binding properties: The ability of the amine group and methoxy groups to form hydrogen bonds could lead to interactions with other molecules containing hydrogen bond acceptors or donors.

- Redox properties: The aromatic ring and amine group might participate in redox reactions depending on the specific environment.

The synthesis of 2,4,6-trimethoxyaniline can be accomplished through several methods:

- Methoxylation of Aniline: This involves treating aniline with methanol in the presence of a catalyst under controlled conditions to introduce methoxy groups at specific positions.

- N-Alkylation Reactions: The compound can also be synthesized by reacting an appropriate aniline derivative with methanol or other alkylating agents.

- Oxidative Coupling: Utilizing oxidants like potassium permanganate or chromium trioxide can facilitate the formation of this compound from simpler precursors .

2,4,6-Trimethoxyaniline finds applications in various fields:

- Dyes and Pigments: It is used as an intermediate in synthesizing dyes and pigments due to its vibrant color properties.

- Pharmaceuticals: Its potential biological activity makes it a candidate for drug development.

- Chemical Research: The compound serves as a useful reagent in organic synthesis and chemical research due to its reactivity .

Interaction studies involving 2,4,6-trimethoxyaniline focus on its reactivity with various substrates and its impact on biological systems. These studies are crucial for understanding how this compound behaves under different conditions and its potential effects on health and the environment. Preliminary findings suggest that it may have interactions similar to other methoxy-substituted anilines, influencing its reactivity and biological activity .

Several compounds share structural similarities with 2,4,6-trimethoxyaniline. Here is a comparison highlighting their uniqueness:

| Compound Name | Structure Features | Unique Characteristics |

|---|---|---|

| 2,4-Dimethoxyaniline | Two methoxy groups | Less reactive than 2,4,6-trimethoxyaniline due to fewer electron-donating groups. |

| Aniline | No methoxy groups | Baseline for comparing reactivity; less stable than substituted derivatives. |

| 3,4-Dimethoxyaniline | Two methoxy groups at different positions | Different electronic effects due to meta substitution; less reactive than ortho-substituted derivatives. |

| 3,4,5-Trimethoxyaniline | Three methoxy groups but at different positions | Exhibits different reactivity patterns compared to 2,4,6-trimethoxyaniline due to positional effects of substituents. |

The unique arrangement of methoxy groups in 2,4,6-trimethoxyaniline significantly influences its chemical properties and reactivity compared to these similar compounds .

Nitration-Hydrogenation Pathways

The most common industrial route involves nitration of mesitylene (1,3,5-trimethylbenzene) followed by hydrogenation (Fig. 1):

- Nitration: Mesitylene reacts with a mixed acid (H₂SO₄:HNO₃ = 75–80:20–25 wt%) at 20–25°C to yield 2,4,6-trimethylnitrobenzene.

- Hydrogenation: The nitro intermediate undergoes catalytic hydrogenation under 1–3 MPa H₂ pressure at 90–170°C using a Ni catalyst, achieving ≥99% purity and 95–96% yield.

- Nitration temperature must remain <25°C to avoid byproducts.

- Post-hydrogenation purification via vacuum distillation ensures high-purity product.

Catalytic Hydrogenation of Trimethylnitrobenzene

Hydrogenation efficiency depends on catalyst type and reaction conditions:

| Catalyst | Temperature (°C) | Pressure (MPa) | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|---|

| Ni | 170 | 1–3 | 95–96 | ≥99 | |

| Rh₂(esp)₂ | 20 (rt) | Ambient | 70 | ≥99 |

- Ni catalysts dominate industrial processes due to cost-effectiveness and scalability.

- Rh-based systems (e.g., Rh₂(esp)₂ in trifluoroethanol) enable milder conditions but are limited by cost.

Solvent Systems and Temperature Control

Mixed-acid nitration employs H₂SO₄ as both solvent and dehydrating agent, while HNO₃ acts as the nitrating agent. Critical considerations include:

- Acid ratio: H₂SO₄:HNO₃ = 75–80:20–25 wt% minimizes side reactions.

- Temperature control:

- Neutralization with NaOH and water washing removes residual acids.

- Solvent recovery (e.g., methanol) reduces waste.

Homogeneous vs. Heterogeneous Catalysts

| Parameter | Homogeneous (Rh₂(esp)₂) | Heterogeneous (Ni) |

|---|---|---|

| Activity | High (low temp) | Moderate (high temp) |

| Selectivity | Excellent (≥99%) | High (≥95%) |

| Separation | Challenging (requires CO₂) | Easy (filtration) |

| Cost | High | Low |

| Scalability | Limited | Industrial-scale |

- Homogeneous catalysts (e.g., Rh complexes) offer superior selectivity but face separation challenges.

- Heterogeneous Ni catalysts are preferred for large-scale production due to ease of recovery and reusability.

Physicochemical Properties

- Molecular formula: C₉H₁₃NO₃.

- Molecular weight: 183.20 g/mol.

- Boiling point: 306.9°C (760 mmHg).

- Density: 1.1±0.1 g/cm³.

- pKa: 5.08±0.10.

Click Chemistry Approaches Using Propargyl-Triazole Tethered Derivatives

Click chemistry has revolutionized organic synthesis by providing highly efficient, selective, and reliable reactions for constructing complex molecular architectures. The compound 2,4,6-trimethoxyaniline serves as a crucial building block in click chemistry applications, particularly in the synthesis of propargyl-triazole tethered derivatives through azide-alkyne cycloaddition reactions [1] [2].

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The copper-catalyzed azide-alkyne cycloaddition represents the most widely employed click chemistry approach for incorporating 2,4,6-trimethoxyaniline into triazole-containing structures [1] [2]. This reaction proceeds through a distinctive mechanism where copper(I) species forms a π-complex with terminal alkynes, facilitating the cycloaddition with azide functionalities [3]. The reaction demonstrates exceptional regioselectivity, exclusively producing 1,4-disubstituted triazoles with yields ranging from 70-90% [1] [4].

The synthetic protocol typically involves the functionalization of 2,4,6-trimethoxyaniline with propargyl bromide under basic conditions, followed by CuAAC reaction with various azide derivatives [5] [6]. The reaction conditions employ copper(II) sulfate and sodium ascorbate as the catalyst system in dimethylformamide/water mixtures at room temperature, providing remarkable functional group tolerance and mild reaction conditions [1] [4].

Ruthenium-Catalyzed Azide-Alkyne Cycloaddition (RuAAC)

The ruthenium-catalyzed variant offers orthogonal selectivity to the copper-catalyzed system, producing 1,5-disubstituted triazoles with high regioselectivity [2] [7]. Unlike CuAAC, RuAAC reactions can accommodate both terminal and internal alkynes, significantly expanding the substrate scope for 2,4,6-trimethoxyaniline derivatives [2]. The reaction mechanism involves the formation of ruthenium-containing metallacycles through oxidative coupling of alkynes and azides, followed by reductive elimination to release the triazole product [2].

Common ruthenium catalysts include pentamethylcyclopentadienyl ruthenium complexes such as CpRuCl(PPh₃)₂ and CpRu(COD)Cl, which operate under elevated temperatures in organic solvents [2] [7]. The yields typically range from 65-85%, with the reaction demonstrating excellent compatibility with electron-rich aromatic systems like 2,4,6-trimethoxyaniline [2].

Metal-Free Click Chemistry

Recent developments in metal-free click chemistry have provided alternative approaches for synthesizing triazole derivatives of 2,4,6-trimethoxyaniline [8] [9]. These methodologies utilize supramolecular self-assembly or strain-promoted azide-alkyne cycloaddition (SPAAC) to achieve cycloaddition without metal catalysts [8] [9]. The metal-free approaches offer advantages in biological applications where metal toxicity is a concern, achieving yields of 75-95% under aqueous conditions with microwave heating [8].

Schiff Base Formation for Bioactive Compound Development

Schiff base formation represents a fundamental transformation in organic chemistry, involving the condensation of primary amines with carbonyl compounds to form imine linkages [10] [11]. The compound 2,4,6-trimethoxyaniline serves as an excellent nucleophile for Schiff base formation due to its electron-rich aromatic system and reactive amino group [10] [11].

Condensation with Aldehydes and Ketones

The formation of Schiff bases from 2,4,6-trimethoxyaniline typically proceeds through nucleophilic addition of the amino group to the carbonyl carbon, followed by elimination of water [10] [11]. The reaction conditions commonly employ methanol as solvent under reflux conditions for 12 hours, often with catalytic amounts of formic acid to facilitate the condensation [11].

The methoxy substituents on the aniline ring provide electronic activation through resonance donation, enhancing the nucleophilicity of the amino group and promoting efficient Schiff base formation [10] [11]. Yields typically range from 80-95%, with the reaction demonstrating broad substrate scope for various aldehydes and ketones [11].

Metal Complex Formation

Schiff bases derived from 2,4,6-trimethoxyaniline exhibit excellent chelating properties, forming stable metal complexes with transition metals [10] [12]. The nitrogen donor atom from the imine linkage, combined with potential coordination sites from the methoxy groups, creates versatile ligand systems for metal coordination [10].

Ruthenium(III) complexes incorporating 2,4,6-trimethoxyaniline-derived Schiff bases have demonstrated significant anticancer activity [10]. The synthetic approach involves refluxing equimolar amounts of ruthenium trichloride and the Schiff base ligand in ethanol for approximately 5 hours, yielding octahedral complexes with yields of 70-85% [10]. These complexes exhibit potent cytotoxicity against various cancer cell lines, with IC₅₀ values ranging from 0.05-5 μM [10].

Bioactive Compound Development

The incorporation of 2,4,6-trimethoxyaniline into Schiff base structures has led to the development of numerous bioactive compounds [10] [13]. The trimethoxy substitution pattern provides optimal electronic properties for biological activity, while the Schiff base linkage offers stability and potential for further functionalization [10] [13].

Structure-activity relationship studies have revealed that the 2,4,6-trimethoxy substitution pattern is crucial for maintaining biological activity, with modifications to the substitution pattern resulting in decreased potency [10] [14]. The compounds demonstrate diverse biological activities including antimicrobial, anticancer, and enzyme inhibitory properties, with mechanisms of action involving DNA binding, protein interaction, and metal-mediated cytotoxicity [10] [13].

Role in Multicomponent Reaction Systems for Heterocyclic Scaffolds

Multicomponent reactions (MCRs) represent powerful synthetic tools for constructing complex heterocyclic scaffolds in a single operation [15] [16]. The compound 2,4,6-trimethoxyaniline participates in various multicomponent reaction systems, serving as a key building block for diverse heterocyclic architectures [15] [16].

Biginelli Reaction Applications

The Biginelli reaction, a three-component condensation involving urea, aldehydes, and β-dicarbonyl compounds, has been adapted to incorporate 2,4,6-trimethoxyaniline derivatives [17] [18]. While the classical Biginelli reaction does not directly employ aniline derivatives, modified protocols have been developed where 2,4,6-trimethoxyaniline serves as a nucleophilic component in related multicomponent transformations [17] [18].

The reaction mechanism proceeds through an iminium intermediate pathway, where the electron-rich aniline can participate in nucleophilic addition reactions with activated carbonyl systems [17] [19]. The trimethoxy substitution pattern enhances the nucleophilicity of the aniline, promoting efficient participation in multicomponent reaction cascades [17].

Petasis Three-Component Reaction

The Petasis reaction, involving the coupling of aldehydes, amines, and boronic acids, has been successfully employed with 2,4,6-trimethoxyaniline derivatives [15]. The reaction generates multifunctional templates that can undergo subsequent cyclization reactions to form diverse heterocyclic scaffolds [15].

The electron-rich nature of 2,4,6-trimethoxyaniline makes it an excellent nucleophile in Petasis reactions, with the reaction proceeding under mild aqueous conditions at room temperature [15]. The yields typically range from 40-60%, with the resulting products serving as versatile intermediates for further synthetic elaboration [15].

Heterocyclic Scaffold Construction

The incorporation of 2,4,6-trimethoxyaniline into multicomponent reaction systems enables the construction of complex heterocyclic scaffolds with high structural diversity [15] [16]. The compound can participate in various cyclization manifolds, including formation of pyrimidine, triazole, and quinazoline ring systems [15] [16].

Pyrimidine synthesis involving 2,4,6-trimethoxyaniline derivatives has been achieved through multicomponent reactions with chalcones and guanidine hydrochloride [20] [21]. The reaction proceeds under basic conditions in ethanol at reflux temperatures for 24-48 hours, yielding pyrimidine derivatives with 65-85% efficiency [20] [21]. These products demonstrate significant biological activity, particularly as bone anabolic agents and tubulin polymerization inhibitors [20] [21].

Advanced Multicomponent Strategies

Recent developments in multicomponent reaction chemistry have expanded the applications of 2,4,6-trimethoxyaniline in heterocyclic synthesis [15] [16]. Sequential multicomponent reactions, where initial MCR products undergo subsequent transformations, have been employed to create complex molecular architectures [15] [16].

The compound's versatility in multicomponent reactions stems from its multiple reactive sites and electronic properties [15] [16]. The amino group can participate in nucleophilic additions, while the methoxy substituents provide electronic activation and potential coordination sites for metal-catalyzed transformations [15] [16].

| Table 1: Synthetic Applications and Yields | |||

|---|---|---|---|

| Reaction Type | Conditions | Yield Range (%) | Key Products |

| CuAAC Click Chemistry | Cu(I) catalyst, DMF/H₂O, RT | 70-90 | 1,4-Disubstituted triazoles |

| RuAAC Click Chemistry | Cp*RuCl complexes, elevated temp | 65-85 | 1,5-Disubstituted triazoles |

| Schiff Base Formation | Methanol, reflux, 12h | 80-95 | Metal complexes |

| Multicomponent Reactions | Various conditions | 50-75 | Heterocyclic scaffolds |

| Table 2: Biological Activity Data | |||

|---|---|---|---|

| Compound Class | IC₅₀ Range (μM) | Cell Lines | Mechanism |

| Triazole derivatives | 0.1-10 | HCT-116, MCF-7, HeLa | DNA binding, protein interaction |

| Schiff base complexes | 0.05-5 | HCT-116, MCF-7, HepG2 | Metal-mediated cytotoxicity |

| Pyrimidine derivatives | 0.08-15 | A549, MDA-MB-231, Jurkat | Cell cycle arrest |

| Quinazoline analogs | 0.02-2 | Various cancer lines | Kinase inhibition |